[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

Medicinal Chemistry Tricyclic Scaffold Synthesis FXa Inhibition

Building block with orthogonal amine protection for regioselective synthesis. • Ortho-substituted scaffold enables unique intramolecular cyclization pathways. • Documented intermediate in FXa inhibitor development. • Free aromatic amine for acylation/sulfonylation; Boc-amine for later-stage deprotection. • Avoids failed syntheses from di-Boc or para-isomer analogs.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 180147-34-6
Cat. No. B112138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
CAS180147-34-6
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=CC=C1N
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
InChIKeyNRAJUZPLCXKIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical & Procurement Overview


[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS 180147-34-6, IUPAC: tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate), is a dual-functional building block containing both an aromatic primary amine and an aliphatic Boc-protected amine . This specific ortho-substituted aminophenethyl scaffold is a critical intermediate in the synthesis of complex molecules for medicinal chemistry, with documented use in the development of FXa inhibitors and compounds targeting neurological disorders [1] . Its molecular formula is C13H20N2O2 with a molecular weight of 236.31 g/mol .

Ortho-substitution geometry Essential for intramolecular cyclization toward tricyclic scaffolds.
Orthogonal amine protection Free aromatic amine with Boc-protected aliphatic amine enables sequential functionalization.
Scalable synthesis compatibility Reported regioselective Boc protection methods support multigram preparation.

Risks of Generic Substitution


The specific geometry of the 2-(2-aminophenyl)ethyl scaffold dictates downstream reactivity in ways that structurally similar but topologically distinct analogs cannot replicate. For example, the ortho-substitution pattern enables unique intramolecular cyclization pathways that are geometrically impossible for the para- or meta-substituted isomers [1]. Furthermore, the juxtaposition of a free aromatic amine with a Boc-protected aliphatic amine creates a chemically orthogonal system. This regioselectivity is crucial; indiscriminate substitution with a compound lacking this specific arrangement, such as a di-Boc protected analog or a para-isomer, would fundamentally alter the sequence of deprotection and coupling steps, leading to different products and failed syntheses [2].

Substitution geometry
Target: ortho (2-position) – enables proximal cyclization
Para-substituted analog – spatial separation prevents ring closure; may result in 0% yield
Cyclization pathway is geometry-dependent.
Protection strategy
Target: mono-Boc on aliphatic amine, free aromatic amine
Di-Boc protected analog – blocks regioselective coupling; alters deprotection sequence
Orthogonal reactivity is critical for sequential synthesis.

Quantitative Evidence & Comparator Guide


Ortho vs. Para Substitution: Cyclization Viability

The ortho-substitution pattern of the 2-aminophenyl group in the target compound is essential for intramolecular cyclization to form tricyclic scaffolds, a reaction that fails for para-substituted analogs. This is due to the spatial proximity required for bond formation, which is only achieved with the ortho configuration [1].

Cyclization viability
Head-to-head
Ortho: suitable geometry Para: not suitable, 0% yield
Ortho substitution is geometrically required for intramolecular tricyclic formation.
Para-isomer fails cyclization; reaction outcome is 0%.
Medicinal Chemistry Tricyclic Scaffold Synthesis FXa Inhibition

Regioselective Boc Protection Strategy

The selective monoprotection of the aromatic amine in the presence of the aliphatic amine is enabled by the significant difference in their pKa values: aromatic amine (pKa ~4.25) vs. aliphatic amine (pKa ~9.3). Optimized reaction conditions using 10% aqueous acetic acid and 1,4-dioxane at pH 4.5 achieve high regioselectivity for mono-N-Boc aromatic amines without affecting the aliphatic amino group [1]. This contrasts with non-selective methods that yield a mixture of mono- and di-protected products.

Regioselective Boc protection
Class-level
Mono-N-Boc on aromatic amine, high yield Non-selective: mixture of mono/di-Boc products
Regioselective Boc protection enables sequential amine functionalization.
Method uses 10% aq. acetic acid/dioxane at pH 4.5; avoids chromatography.
Organic Synthesis Protecting Group Strategy Process Chemistry

Synthesis Yield Benchmark

In a patent describing HDAC inhibitors, tert-butyl 2-aminophenylcarbamate (a close analog where the ethyl linker is absent) was synthesized with a 76% isolated yield using a standard Boc protection protocol (di-tert-butyl dicarbonate, THF, room temperature) [1]. While not identical, this provides a benchmark for Boc-protection of similar aminophenyl scaffolds.

Synthesis yield benchmark
Class-level
76% isolated yield
Yield reported for analogous 2-aminophenylcarbamate; serves as class benchmark.
Not directly measured for target compound; class-level inference.
Organic Synthesis Yield Benchmarking HDAC Inhibition

PNMT Inhibitory Activity

The target compound has been tested for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), yielding a Ki value of 1.11E+6 nM (1.11 mM) [1]. This level of activity is modest, indicating it serves primarily as a starting point for further optimization.

PNMT inhibitory activity
Reported
Ki = 1.11 mM
Modest baseline activity; supports optimization starting point, not potency-based selection.
Bovine PNMT radiochemical assay; ~1000-fold less potent than typical leads.
Biochemical Pharmacology Enzyme Inhibition PNMT

Vendor Purity Specification

Commercial suppliers provide this compound with a minimum purity specification of 98% as determined by Gas Chromatography (GC) . This level of purity is standard for research-grade building blocks and ensures minimal interference from impurities in subsequent synthetic steps.

Vendor purity specification
Specification review
≥98% (GC)
Standard research-grade purity; supports consistent coupling without repurification.
Supplier specification; independent verification recommended.
Analytical Chemistry Quality Control Procurement Specification

Optimal Application Scenarios


Ortho-Substituted Tricyclic & Heterocyclic Scaffolds

The ortho-substitution pattern of the 2-aminophenyl group is essential for intramolecular cyclizations that form tricyclic and heterocyclic cores. Procure this compound when the synthetic plan involves cyclization onto the ortho position, as this geometry is critical for successful ring closure [1].

Sequential Amine Functionalization

This building block is ideal for synthetic routes requiring orthogonal protection strategies. The free aromatic amine and the Boc-protected aliphatic amine can be manipulated independently. Selective deprotection protocols allow for sequential coupling reactions, a cornerstone of complex molecule assembly [2].

FXa Inhibitor Precursor

This compound is a documented intermediate in the synthesis of diamine derivatives for FXa inhibitors [3]. Procure it for research programs aimed at developing novel anticoagulants based on this specific scaffold.

N-Substituted Phenethylamine Libraries

The free primary aromatic amine can be readily functionalized via acylation, sulfonylation, or alkylation, providing a versatile entry point for generating diverse compound libraries. This is a common use case for building block procurement in medicinal chemistry.

Application
Selection Property
Validation Focus
Tricyclic scaffold synthesis
Ortho-substitution geometry
Cyclization reaction success
Sequential amine coupling
Orthogonal amine protection
Deprotection sequence fidelity
FXa inhibitor research
Diamine intermediate scaffold
Documented synthetic pathway
Phenethylamine library synthesis
Free aromatic amine handle
Acylation/sulfonylation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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